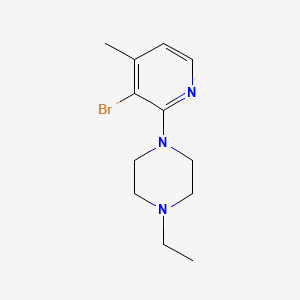
1-(3-Bromo-4-methylpyridin-2-yl)-4-ethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-4-methylpyridin-2-yl)-4-ethylpiperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a bromine atom at the 3-position and a methyl group at the 4-position of the pyridine ring, along with an ethyl group attached to the piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-methylpyridin-2-yl)-4-ethylpiperazine typically involves the reaction of 3-bromo-4-methylpyridine with 4-ethylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromo-4-methylpyridin-2-yl)-4-ethylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the pyridine ring or the piperazine moiety.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or amines.
Applications De Recherche Scientifique
1-(3-Bromo-4-methylpyridin-2-yl)-4-ethylpiperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-4-methylpyridin-2-yl)-4-ethylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The bromine and methyl groups on the pyridine ring, along with the ethyl group on the piperazine ring, contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects.
Comparaison Avec Des Composés Similaires
- 1-(3-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine
- 1-(3-Bromo-4-methylpyridin-2-yl)-4-phenylpiperazine
- 1-(3-Bromo-4-methylpyridin-2-yl)-4-isopropylpiperazine
Comparison: Compared to similar compounds, 1-(3-Bromo-4-methylpyridin-2-yl)-4-ethylpiperazine is unique due to the presence of the ethyl group on the piperazine ring
Propriétés
Formule moléculaire |
C12H18BrN3 |
|---|---|
Poids moléculaire |
284.20 g/mol |
Nom IUPAC |
1-(3-bromo-4-methylpyridin-2-yl)-4-ethylpiperazine |
InChI |
InChI=1S/C12H18BrN3/c1-3-15-6-8-16(9-7-15)12-11(13)10(2)4-5-14-12/h4-5H,3,6-9H2,1-2H3 |
Clé InChI |
WZAZMJDZFNUCOA-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=NC=CC(=C2Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Hydroxymethyl)benzo[d]thiazol-6-ol](/img/structure/B11787608.png)
![tert-Butyl 2-(piperazin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11787614.png)
![DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11787627.png)
![5-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B11787628.png)
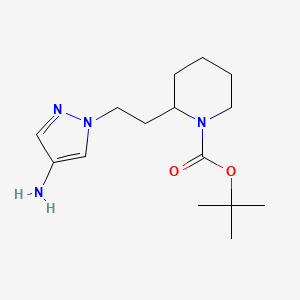
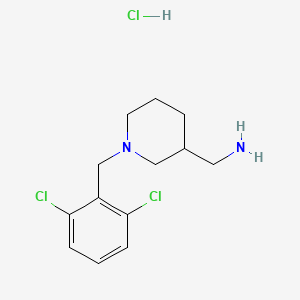

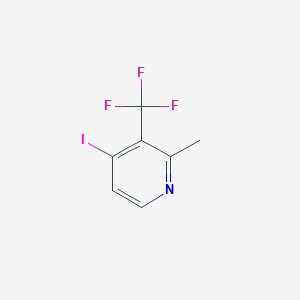

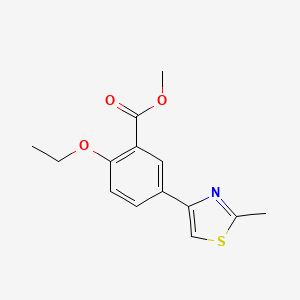

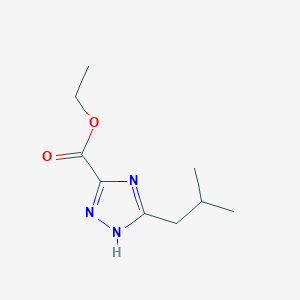
![(S)-1-(1-Cyclopentyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11787676.png)
![N-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine dihydrobromide](/img/structure/B11787682.png)
